molecular formula C12H21NO3 B13009676 tert-Butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate

tert-Butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate

Cat. No.: B13009676
M. Wt: 227.30 g/mol
InChI Key: PWLIWKPGTSURNH-UHFFFAOYSA-N
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Description

tert-Butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate: is a spirocyclic compound characterized by its unique structure, which includes a spiro junction between a six-membered ring and a four-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate typically involves the reaction of a suitable azaspiro compound with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various esters or amides depending on the substituent introduced.

Scientific Research Applications

Chemistry

In organic chemistry, tert-Butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate is used as a building block for the synthesis of more complex spirocyclic compounds. Its unique structure allows for the exploration of new chemical spaces and the development of novel synthetic methodologies .

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its spirocyclic structure can impart desirable pharmacokinetic properties, such as increased metabolic stability and improved bioavailability .

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique structure can contribute to the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate is not well-documented in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its functional groups and overall structure. Further research is needed to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness allows it to serve as a versatile building block in synthetic chemistry and a potential pharmacophore in drug design .

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-9(14)4-5-12(13)6-7-12/h9,14H,4-8H2,1-3H3

InChI Key

PWLIWKPGTSURNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCC12CC2)O

Origin of Product

United States

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